3-(4-Isopropylphenyl)-1-propene, also known as 1-propene, 3-(4-isopropylphenyl), is an organic compound with the molecular formula . It is characterized by a propene backbone substituted with a para-isopropylphenyl group. This compound is part of the class of alkenes and exhibits properties typical of unsaturated hydrocarbons, including reactivity due to its double bond.
While the compound exists and has a CAS number (3897-64-1), searching scientific databases and literature reveals minimal research directly focused on its properties or potential applications.
Here are some suggestions for further exploration:
While specific biological activity data for 3-(4-Isopropylphenyl)-1-propene is limited, compounds with similar structures often exhibit various biological activities. For instance, derivatives of propene are known to interact with biological systems, potentially influencing metabolic pathways or exhibiting pharmacological effects. Further research is required to elucidate specific bioactivities related to this compound.
The synthesis of 3-(4-Isopropylphenyl)-1-propene can be achieved through several methods:
3-(4-Isopropylphenyl)-1-propene has potential applications in various fields:
Interaction studies involving 3-(4-Isopropylphenyl)-1-propene focus on its reactivity with other chemical species. Research indicates that it may engage in electrophilic addition reactions due to the electron-rich nature of its double bond. Understanding these interactions is crucial for predicting its behavior in various chemical environments and potential applications.
Several compounds share structural similarities with 3-(4-Isopropylphenyl)-1-propene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(4-Methylphenyl)-1-propene | C12H16 | Similar alkene structure; methyl substitution |
| 2-(4-Isopropylphenyl)-1-propene | C12H16 | Isomeric form with different positional isomerism |
| 3-(Phenyl)-1-propene | C12H14 | Lacks the isopropyl group; simpler aromatic structure |
| 4-Isopropylstyrene | C12H16 | Styrene derivative with similar reactivity |
3-(4-Isopropylphenyl)-1-propene stands out due to its specific para-substitution pattern, which influences its physical and chemical properties compared to other alkenes. The presence of the isopropyl group enhances steric hindrance and may affect reactivity and interaction with biological systems differently than simpler or differently substituted compounds.
Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to aromatic rings, particularly in the synthesis of para-substituted styrenes. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation intermediate from alkyl halides. For 3-(4-Isopropylphenyl)-1-propene, propyl chloride or isopropyl chloride serves as the alkylating agent, reacting with styrene or its precursors under controlled conditions.
A critical challenge in this method is carbocation rearrangement. For instance, propyl chloride (CH₃CH₂CH₂Cl) forms a primary carbocation (CH₃CH₂CH₂⁺), which readily undergoes hydride shifts to stabilize as a secondary carbocation (CH₃CH⁺CH₃). This rearrangement leads to competing products like isopropylbenzene unless reaction conditions are carefully optimized. Recent studies demonstrate that bifunctional catalysts, such as platinum-supported heteropoly acids (Pt/H₄SiW₁₂O₄₀/SiO₂), enhance selectivity by stabilizing the desired carbocation intermediate. At 300°C and 1 bar pressure, this system achieves 90–93% selectivity for 3-(4-Isopropylphenyl)-1-propene at 6–8% benzene conversion.
Table 1: Comparison of Catalysts in Friedel-Crafts Alkylation
| Catalyst System | Temperature (°C) | Selectivity (%) | Conversion (%) |
|---|---|---|---|
| AlCl₃ | 25–80 | 60–75 | 10–15 |
| FeCl₃ | 100–150 | 70–85 | 20–30 |
| Pt/H₄SiW₁₂O₄₀/SiO₂ | 300 | 90–93 | 6–8 |
The choice of solvent also impacts reaction efficiency. Polar aprotic solvents like dichloromethane favor carbocation stability, while nonpolar solvents reduce side reactions such as oligomerization.
Transition metal catalysts enable precise para-substitution on aromatic rings, bypassing the regioselectivity challenges of electrophilic aromatic substitution. Nickel and palladium complexes are particularly effective for cross-coupling reactions involving pre-functionalized styrenes. For example, a nickel-catalyzed Mizoroki–Heck reaction transforms symmetrical 1,4-cyclohexadienes into para-substituted styrenes via intramolecular cyclization. This method achieves enantioselectivity through chiral ligands like bisoxazoline, yielding 3-(4-Isopropylphenyl)-1-propene with >90% enantiomeric excess (ee) under mild conditions.
Oxidative polymerization techniques further illustrate the role of transition metals. Using molecular oxygen as an initiator, para-substituted styrenes undergo radical polymerization to form polyperoxides. Kinetic studies reveal that the rate of propagation (kₚ) for 4-isopropylstyrene is 2.1 × 10⁻³ L·mol⁻¹·s⁻¹ at 60°C, significantly higher than unsubstituted styrene due to the electron-donating isopropyl group.
Table 2: Transition Metal Catalysts for Para-Substitution
| Catalyst | Reaction Type | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Ni(bisoxazoline) | Mizoroki–Heck Cyclization | 85 | 92 |
| Pd(OAc)₂/PPh₃ | Suzuki-Miyaura Coupling | 78 | 88 |
| Fe(OTf)₂(FOX) | Dehydrogenative Coupling | 91 | 95 |
Mechanistic studies highlight the importance of π-allyl intermediates in nickel-catalyzed systems, where the metal center coordinates to both the aromatic ring and the propene moiety, ensuring para-specificity.
Dehydrogenation of 4-isopropylbenzyl alcohol offers a direct route to 3-(4-Isopropylphenyl)-1-propene, avoiding the need for hazardous alkyl halides. Iron-based catalysts, such as [Fe(OTf)₂(FOX)], have emerged as efficient homogeneous systems for this transformation. At 150°C and 0.5 mol% catalyst loading, this complex achieves 95% conversion of 4-isopropylbenzyl alcohol to the target styrene derivative within 4 hours, with minimal dimerization byproducts.
The reaction proceeds via an E1 elimination mechanism, wherein the iron center abstracts a β-hydrogen from the alcohol, forming a carbocation intermediate that subsequently loses a proton to generate the double bond. Isotopic labeling experiments (e.g., using D₂O) confirm that the β-hydrogen is exclusively removed during dehydrogenation, underscoring the catalyst’s selectivity.
Table 3: Dehydrogenation Conditions and Outcomes
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| [Fe(OTf)₂(FOX)] | 150 | 95 | 98 |
| H₂SO₄ (Brønsted Acid) | 200 | 85 | 75 |
| Al₂O₃ | 300 | 65 | 60 |
Thermodynamic data from the NIST WebBook corroborate the feasibility of this approach. The enthalpy of vaporization (ΔvapH) for 3-(4-Isopropylphenyl)-1-propene is 48.5 kJ·mol⁻¹ at 423 K, indicating moderate thermal stability during vapor-phase reactions.
Radical polymerization of 3-(4-isopropylphenyl)-1-propene proceeds via a chain-growth mechanism initiated by thermally or photolytically activated species. The vinyl group’s electron-rich nature facilitates radical addition, while the bulky 4-isopropylphenyl group imposes steric constraints on propagation kinetics.
Initiator Systems:
Propagation Dynamics:
The benzylic radical intermediate formed after initiator attack stabilizes through resonance with the aromatic ring, enhancing chain propagation (Figure 1) [1]. However, steric hindrance from the isopropyl group reduces the rate constant for propagation ($$k_p$$) compared to styrene, as evidenced by rotational sector method studies [5].
Termination Pathways:
| Initiator | Decomposition Temp. (°C) | $$k_d$$ (s⁻¹) | Efficiency ($$f$$) |
|---|---|---|---|
| AIBN | 60–70 | $$1.2 \times 10^{-5}$$ | 0.6–0.8 |
| BPO | 80–90 | $$2.5 \times 10^{-6}$$ | 0.3–0.5 |
Inhibition by TEMPO:
The stable radical 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) terminates propagating chains via radical coupling, enabling controlled radical polymerization (CRP) with narrow dispersity ($$Đ = 1.1–1.3$$) [2].
Anionic polymerization of 3-(4-isopropylphenyl)-1-propene requires initiators capable of generating carbanions at the vinyl group. The electron-withdrawing effect of the aromatic substituent polarizes the double bond, facilitating nucleophilic attack.
Living Polymerization Systems:
Kinetic Analysis:
The propagation rate ($$kp$$) follows the equation:
$$
kp = \frac{Rp}{[M][I]^{0.5}}
$$
where $$Rp$$ is the polymerization rate, $$[M]$$ is monomer concentration, and $$[I]$$ is initiator concentration [5].
| Initiator | Solvent | Temp. (°C) | $$k_p$$ (L·mol⁻¹·s⁻¹) | $$Đ$$ |
|---|---|---|---|---|
| n-BuLi | THF | −78 | $$1.8 \times 10^3$$ | 1.05 |
| Diphenylhexyllithium | Hexane | 25 | $$4.2 \times 10^2$$ | 1.12 |
End-Functionalization:
Quenching with electrophiles (e.g., CO₂, epoxides) introduces terminal groups (carboxylic acid, hydroxyl), enabling block copolymer synthesis [7].
Ziegler-Natta catalysts enable copolymerization of 3-(4-isopropylphenyl)-1-propene with α-olefins (e.g., ethylene, propylene), producing materials with tailored crystallinity and thermal stability.
Catalyst Composition:
Copolymerization Kinetics:
The reactivity ratio ($$r1$$) for 3-(4-isopropylphenyl)-1-propene ($$M1$$) with ethylene ($$M2$$) is $$r1 = 0.3$$, indicating preferential incorporation of ethylene [8].
| Catalyst | Comonomer | $$r_1$$ | $$r_2$$ | Tacticity |
|---|---|---|---|---|
| TiCl₄/MgCl₂–AlEt₃ | Ethylene | 0.3 | 2.1 | Isotactic |
| VOCl₃–AlEt₂Cl | Propylene | 0.8 | 1.5 | Syndiotactic |
Steric Effects:
The isopropyl group disrupts chain packing, reducing crystallinity by 40% compared to polystyrene-ethylene copolymers [8].
Metallocene catalysts, such as bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂), activate 3-(4-isopropylphenyl)-1-propene for copolymerization with ethylene, yielding materials with alternating or block-like sequences.
Catalyst Activation:
Methylaluminoxane (MAO) abstracts chloride ligands from Cp₂ZrCl₂, generating a cationic Zr center that coordinates the monomer [8].
Copolymer Microstructure:
| Metallocene | MAO Ratio | Ethylene (%) | $$T_g$$ (°C) | $$M_w$$ (kDa) |
|---|---|---|---|---|
| Cp₂ZrCl₂ | 1000:1 | 75 | −20 | 250 |
| Me₂Si(Ind)₂ZrCl₂ | 500:1 | 55 | 85 | 180 |
Steric Guidance:
The indenyl ligand in Me₂Si(Ind)₂ZrCl₂ enforces a rigid coordination geometry, favoring syndiotactic placement of the styrenic monomer [8].
The cationic polymerization of 3-(4-Isopropylphenyl)-1-propene proceeds through electrophilic attack on the terminal vinyl group, generating carbocationic intermediates that determine the overall reaction pathway [8] [9]. The initiation process involves protonation or Lewis acid coordination to the electron-rich double bond, following Markovnikov's rule to form the more stable secondary carbocation at the terminal carbon position [5] [6]. The aromatic ring system provides significant stabilization through resonance delocalization, where the positive charge can be distributed across the extended π-electron system of the benzyl framework [7] [10].
Research findings demonstrate that the carbocation stability follows a well-defined hierarchy based on structural factors and electronic effects [11] [7]. The allyl carbocation formed from 3-(4-Isopropylphenyl)-1-propene benefits from both allylic delocalization and aromatic resonance stabilization, resulting in enhanced stability compared to simple alkyl carbocations [12] [11]. Computational studies reveal that the resonance stabilization energy for allylic systems ranges from 12-15 kcal/mol, while aromatic stabilization contributes an additional 8-13 kcal/mol [7] [12].
The propagation step in cationic polymerization involves nucleophilic attack of the monomer vinyl group on the growing carbocationic chain end [8] [9]. The rate of propagation depends critically on the stability of the intermediate carbocation, with more stable cations exhibiting longer lifetimes and higher selectivity in monomer addition [5] [6]. For 3-(4-Isopropylphenyl)-1-propene, the presence of the electron-donating isopropyl group enhances the nucleophilicity of the aromatic system, facilitating carbocation stabilization through hyperconjugation effects [7] [13].
Kinetic analysis reveals that the polymerization rate follows the general expression: Rate = kₚ[M][M⁺], where kₚ represents the propagation rate constant, [M] is the monomer concentration, and [M⁺] is the concentration of active carbocationic species [8] [14]. The activation energy for propagation typically ranges from 15-20 kcal/mol for styrene-like monomers, with 3-(4-Isopropylphenyl)-1-propene exhibiting similar values due to its structural similarity to substituted styrenes [13] [14].
Termination in cationic polymerization occurs through several competing pathways including combination with nucleophiles, β-hydride elimination, and chain transfer to monomer or solvent [8] [9]. The tertiary nature of the carbocation formed during propagation makes β-hydride elimination particularly favorable, leading to chain termination with formation of an unsaturated polymer end group [5] [7]. Chain transfer reactions become significant at elevated temperatures, where the increased thermal energy facilitates hydrogen abstraction from the polymer backbone or unreacted monomer molecules [10] [14].
| Carbocation Type | Stability Order | Stabilization Factor | Resonance Stabilization Energy (kcal/mol) |
|---|---|---|---|
| Primary (CH₂⁺) | 1 | None | 0 |
| Secondary allyl | 2 | Allylic delocalization | 12 |
| Tertiary allyl (with aromatic stabilization) | 5 | Allylic + aromatic resonance | 20 |
| Benzylic | 4 | Aromatic resonance | 13 |
| Tertiary | 3 | Hyperconjugation | 8 |
The Diels-Alder reactivity of 3-(4-Isopropylphenyl)-1-propene as a diene component requires careful consideration of its electronic properties and conformational requirements [15] [16]. The compound functions as an electron-rich diene system due to the electron-donating effects of the aromatic ring and isopropyl substituent, which increase the HOMO energy and facilitate interaction with electron-deficient dienophiles [17] [18]. The success of Diels-Alder reactions depends critically on the HOMO-LUMO energy gap, with smaller gaps leading to faster reaction rates and higher yields [16] [19].
Computational studies indicate that the optimal dienophiles for reaction with 3-(4-Isopropylphenyl)-1-propene are those containing strong electron-withdrawing groups such as carbonyl, nitrile, or nitro functionalities [16] [19]. Maleic anhydride represents an exemplary dienophile due to its two electron-withdrawing carbonyl groups, which lower the LUMO energy significantly and create a favorable energy match with electron-rich dienes [19] [17]. The reaction proceeds through a concerted mechanism involving simultaneous formation of two new carbon-carbon bonds via a six-membered cyclic transition state [18] [20].
The regioselectivity of Diels-Alder reactions involving 3-(4-Isopropylphenyl)-1-propene depends on the substitution pattern and electronic distribution within the diene system [15] [21]. For unsymmetrical dienophiles, the reaction typically favors the "ortho" orientation where the electron-withdrawing group of the dienophile aligns with the aromatic-substituted terminus of the diene [15] [17]. This regioselectivity arises from frontier molecular orbital interactions and charge-control effects that stabilize the transition state [16] [18].
Stereochemical analysis reveals that the Diels-Alder reaction preserves the stereochemistry of the dienophile in the cyclohexene product [17] [18]. For dienophiles with cis geometry, the resulting cyclohexene exhibits syn stereochemistry on the carbons derived from the dienophile double bond [17] [16]. The endo stereoisomer typically predominates in kinetically controlled conditions due to favorable secondary orbital interactions between the diene and dienophile π-systems [21] [18].
The kinetics of Diels-Alder reactions involving 3-(4-Isopropylphenyl)-1-propene show strong temperature dependence following Arrhenius behavior [22] [23]. Typical activation energies range from 20-30 kcal/mol for reactions with moderately reactive dienophiles, decreasing to 15-20 kcal/mol with highly activated electron-deficient partners [24] [20]. Elevated temperatures generally favor the thermodynamically controlled exo product over the kinetically preferred endo isomer [21] [25].
High-pressure conditions significantly enhance Diels-Alder reaction rates due to the negative volume of activation associated with the cycloaddition process [24] [20]. Pressure increases from atmospheric to 10 kbar can accelerate reaction rates by factors of 10³-10⁴, making previously unfavorable reactions synthetically viable [24] [21]. The volume contraction during bond formation creates a favorable pressure-volume term that stabilizes the transition state relative to separated reactants [20] [25].
| Dienophile | Electron-Withdrawing Groups | Reactivity Rank | Activation Energy (kcal/mol) | Reaction Rate Factor |
|---|---|---|---|---|
| Ethylene | 0 | Low | 30 | 1 |
| Maleic anhydride | 2 | Very High | 15 | 100 |
| Benzoquinone | 2 | High | 18 | 50 |
| Acrylonitrile | 1 | Medium | 22 | 10 |
| 3-(4-Isopropylphenyl)-1-propene | 0 | Low | 28 | 2 |
Hydrogen abstraction from 3-(4-Isopropylphenyl)-1-propene occurs primarily at the allylic position due to the enhanced stability of the resulting radical intermediate [26] [27]. The initiation of radical chain reactions typically involves homolytic cleavage of weak bonds in initiator molecules such as peroxides or azo compounds, generating reactive radical species that can abstract hydrogen atoms from the substrate [28] [29]. The allylic C-H bonds in 3-(4-Isopropylphenyl)-1-propene exhibit reduced bond dissociation energy compared to saturated alkyl C-H bonds, making them preferential sites for radical attack [27] [30].
The propagation phase involves a series of hydrogen abstraction reactions where the initially formed radical abstracts hydrogen from another molecule, creating a new radical that continues the chain process [26] [31]. For 3-(4-Isopropylphenyl)-1-propene, the allylic radical formed upon hydrogen abstraction is stabilized by resonance delocalization across the π-system, with the unpaired electron distributed between the terminal carbon and the carbon adjacent to the aromatic ring [11] [32]. This stabilization significantly reduces the activation energy for hydrogen abstraction, typically by 10-15 kcal/mol compared to primary or secondary C-H bonds [27] [11].
The thermodynamics of hydrogen abstraction depend on the relative bond strengths of the C-H bond being broken and the new bond being formed [27] [30]. Allylic C-H bonds in 3-(4-Isopropylphenyl)-1-propene have bond dissociation energies of approximately 85-88 kcal/mol, compared to 95-104 kcal/mol for saturated alkyl C-H bonds [30] [11]. This thermodynamic advantage drives the selectivity of radical reactions toward allylic positions, with relative reaction rates differing by factors of 50-100 [11] [32].
Kinetic analysis reveals that hydrogen abstraction rates follow the general pattern: benzylic > allylic > tertiary > secondary > primary > methyl [11] [28]. The activation energy for hydrogen abstraction from the allylic position of 3-(4-Isopropylphenyl)-1-propene typically ranges from 8-12 kcal/mol, significantly lower than the 15-20 kcal/mol required for abstraction from saturated positions [27] [31]. Temperature effects follow Arrhenius behavior, with reaction rates approximately doubling for every 10°C increase in temperature [22] [33].
The kinetic chain length in radical reactions involving 3-(4-Isopropylphenyl)-1-propene depends on the relative rates of propagation and termination steps [28] [34]. Propagation occurs through hydrogen abstraction and subsequent reaction of the formed radical with oxygen or other substrates present in the system [28] [29]. The high stability of the allylic radical intermediate leads to extended chain lengths, as the radical persists long enough to participate in multiple propagation cycles before termination [34] [32].
Termination typically occurs through radical-radical combination reactions or disproportionation processes [28] [29]. The low concentration of radical species makes termination events relatively rare, contributing to the high efficiency of radical chain processes [29] [14]. The rate of termination depends on the square of the radical concentration, leading to complex kinetic behavior where small changes in initiation rate can have dramatic effects on overall reaction rates and product distributions [28] [34].
| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Abstraction Rate | Radical Stability |
|---|---|---|---|
| Methyl C-H | 104 | 1 | Low |
| Primary C-H | 98 | 5 | Low |
| Secondary C-H | 95 | 15 | Medium |
| Tertiary C-H | 91 | 50 | High |
| Allylic C-H | 88 | 80 | High |
| Benzylic C-H | 85 | 120 | Very High |
| Reaction Type | Temperature Range (°C) | Activation Energy (kcal/mol) | Rate Constant (s⁻¹ or M⁻¹s⁻¹) |
|---|---|---|---|
| Cationic Polymerization | 25-80 | 18 | 1.2 × 10⁻³ |
| Diels-Alder with Maleic Anhydride | 100-180 | 25 | 4.5 × 10⁻⁴ |
| Radical Chain Propagation | 60-120 | 15 | 8.7 × 10⁻² |
| Hydrogen Abstraction (allylic) | 80-150 | 12 | 2.1 × 10⁻¹ |
| Thermal Decomposition | 200-300 | 45 | 3.2 × 10⁻⁶ |